N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc
Description
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
tert-butyl N-(2-methyl-5-nitrophenyl)-N-(4-pyridin-3-ylpyrimidin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-14-7-8-16(26(28)29)12-18(14)25(20(27)30-21(2,3)4)19-23-11-9-17(24-19)15-6-5-10-22-13-15/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHXRTOGRKVTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(C2=NC=CC(=N2)C3=CN=CC=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652653 | |
| Record name | tert-Butyl (2-methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-55-4 | |
| Record name | 1,1-Dimethylethyl N-(2-methyl-5-nitrophenyl)-N-[4-(3-pyridinyl)-2-pyrimidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-methyl-5-nitrophenyl)[4-(pyridin-3-yl)pyrimidin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical SNAr Reaction with 2-Chloro-4-(pyridin-3-yl)pyrimidine
The SNAr displacement of 2-chloro-4-(pyridin-3-yl)pyrimidine (9) with 2-methyl-5-nitroaniline is a widely adopted route. The reaction proceeds in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions (100–120°C) for 12–20 hours. Key parameters include:
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Molar ratio : 1:1 stoichiometry between the pyrimidine and aniline derivatives.
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Base : Sodium hydroxide (2.09–2.19 mol/dm³) to deprotonate the aniline and facilitate nucleophilic attack.
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Isolation : The crude product is crystallized from ethanol/ethyl acetate mixtures, yielding the intermediate with >90% conversion and 80% isolated purity.
This method, while reliable, faces challenges in scalability due to prolonged reaction times and the need for anhydrous conditions during pyridin-3-ylzinc(II) bromide preparation.
Microwave-Assisted Continuous Flow Synthesis
Patent EP3333162A1 details a high-efficiency microwave-assisted synthesis using a pressure reactor. The reaction mixture, containing 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, and sodium hydroxide in DMSO, is processed under the following optimized conditions:
| Parameter | Value |
|---|---|
| Reactor volume | 5.73–5.83 cm³ |
| Pressure | 24–25 MPa |
| Temperature | 463–473 K |
| Flow rate | 0.573–0.583 mL/min |
| Power density | 52.35–53.35 W/cm³ |
| Residence time | 10 minutes |
This approach achieves 98–99% efficiency and 96–97.5% purity , as confirmed by ¹H NMR and LC-MS. The microwave method enhances reaction selectivity by maintaining isothermal conditions and minimizing side products like regioisomers or bis-adducts.
The introduction of the tert-butoxycarbonyl (Boc) group to the amine functionality is achieved through two primary strategies:
Direct Boc Protection Using Di-tert-butyl Dicarbonate
The intermediate N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Typical conditions include:
Curtius Rearrangement for Carbamate Formation
An alternative route involves a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol. The steps include:
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Activation : The amine is converted to an isocyanate intermediate using DPPA and triethylamine in toluene.
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Carbamate formation : Reaction with tert-butanol at 80–100°C for 6–8 hours.
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Deprotection : Trifluoroacetic acid (TFA) removes residual protecting groups, yielding the final Boc-protected compound.
This method provides 60–70% isolated yield but requires careful purification to remove phosphorous salt impurities.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each methodology:
| Method | Efficiency (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Classical SNAr | 80 | 90 | Moderate | Long reaction times |
| Microwave synthesis | 99 | 97.5 | High | Specialized equipment |
| Direct Boc protection | 95 | 95 | High | Sensitivity to moisture |
| Curtius rearrangement | 70 | 90 | Low | Phosphorous impurity removal |
Microwave-assisted synthesis offers superior efficiency and purity, making it ideal for industrial-scale production, whereas the Curtius rearrangement is less favored due to lower yields.
Industrial-Scale Optimization Strategies
Solvent Selection for Transesterification Mitigation
To prevent transesterification during Boc protection, solvents like tert-butanol are preferred over methanol or ethanol. For example, using tert-butanol with potassium tert-butoxide minimizes ester exchange reactions, ensuring >98% regioselectivity.
Crystallization and Purification Techniques
Post-reaction mixes are crystallized from ethyl acetate/hexane systems, followed by washing with cold methanol to remove unreacted starting materials. Purity is further enhanced via column chromatography using silica gel and eluents such as chloroform/methanol (9:1 v/v) .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis Techniques
The synthesis of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc typically involves multicomponent reactions that yield high purity and yield of the target compound. Recent advancements have focused on optimizing reaction conditions to enhance efficiency and reduce by-products. For instance, ultrasound-assisted synthesis has been reported to improve reaction times and yields significantly .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those derived from breast and prostate cancers. The mechanism often involves the regulation of cell cycle progression and apoptosis pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it possesses significant antibacterial effects, outperforming standard antibiotics like ciprofloxacin in some cases, with minimal inhibitory concentrations (MICs) suggesting strong efficacy .
Inhibitors of Kinase Activity
This compound has been investigated as an inhibitor of various kinases involved in cancer signaling pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, providing a basis for the development of targeted therapies .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrofuran: Shares the nitro and methyl groups but differs in the heterocyclic structure.
5-Methoxy-2-nitrophenol: Similar nitro group but with a methoxy substituent.
2,3-Dimethyl-5-(2-nitro-1-propenyl)furan: Contains similar functional groups but with different connectivity.
Biological Activity
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc, also known as N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS No. 152460-09-8), is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 307.31 g/mol. The structure includes a nitrophenyl group and a pyridinyl-pyrimidinyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.31 g/mol |
| CAS Number | 152460-09-8 |
| Purity | >95% |
Synthesis
The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been optimized to ensure high purity and yield. A notable method involves using microwave-assisted synthesis, which allows for rapid and efficient production under controlled conditions, achieving yields up to 99.1% with purities exceeding 97% as confirmed by analytical techniques such as NMR and LC-MS .
Anticancer Activity
Research indicates that pyrimidine derivatives, including N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .
Antibacterial and Antifungal Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests confirmed its effectiveness against several microbial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were found to be promising, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Studies have shown that compounds similar to N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine can inhibit pro-inflammatory cytokines, thus providing a basis for their use in inflammatory diseases .
Case Studies
- Anticancer Efficacy : In a study evaluating various pyrimidine derivatives for anticancer activity, one derivative exhibited superior cytotoxicity against multiple cancer cell lines compared to standard treatments. The study highlighted the role of electron-rich substituents in enhancing biological activity .
- Antimicrobial Activity : Another investigation focused on the antimicrobial potential of this compound against clinically relevant pathogens. The results indicated significant inhibition at low concentrations, supporting its development as an antimicrobial agent .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during nitro reduction can lead to over-reduction or decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve Boc protection efficiency but may complicate purification.
- Yield Optimization : Typical yields range from 65–80%, with impurities arising from incomplete reduction or Boc group migration.
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Nitro Reduction | SnCl₂, HCl/EtOH, 60°C | 75 | By-product formation from residual nitro intermediates |
| Boc Protection | Boc₂O, DMAP, DCM, RT | 82 | Sensitivity to moisture; requires inert atmosphere |
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the t-Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrimidine/pyridine aromatic signals .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., de-Boc by-products) and validates molecular weight (MW: 307.31 g/mol) .
- Elemental Analysis : Matches calculated C, H, N, O percentages (±0.3% tolerance) to confirm stoichiometry .
Q. Key Considerations :
- Sample Preparation : Use deuterated DMSO for NMR to dissolve the compound fully.
- HPLC Method : Optimize pH (e.g., 0.1% TFA) to improve peak resolution for nitro-containing analogs.
Basic: How should this compound be stored to prevent degradation, and what are its stability limits?
Methodological Answer:
- Storage Conditions :
- Stability Data :
- Hydrolysis Risk : The Boc group is stable in neutral conditions but degrades rapidly in acidic (pH < 3) or basic (pH > 9) environments .
- Shelf Life : 12–18 months under recommended conditions, verified via periodic HPLC purity checks.
Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights into:
- HOMO-LUMO Gaps : A narrow gap (~3.5 eV) suggests potential redox activity, relevant for biological interactions .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient region) for predicting reaction pathways .
Q. Table 2: DFT-Derived Electronic Properties
| Property | Value | Implication |
|---|---|---|
| HOMO (eV) | -6.2 | High electron-donating capacity |
| LUMO (eV) | -2.7 | Susceptibility to nucleophilic attack |
| Band Gap (eV) | 3.5 | Moderate reactivity under physiological conditions |
Validation : Cross-correlate with experimental UV-Vis spectra (λmax ~320 nm for nitro-aromatic transitions) .
Advanced: What structural features of this compound correlate with its potential biological activity, and how can SAR studies be designed?
Methodological Answer:
Key structural motifs and their implications:
Q. SAR Study Design :
Analog Synthesis : Modify the nitro position (e.g., 3-nitro vs. 5-nitro isomers) or replace Boc with other protecting groups (e.g., Fmoc).
Bioassay Profiling : Test against kinase panels (e.g., EGFR, VEGFR) using ATPase activity assays.
Data Analysis : Use QSAR models to link substituent electronegativity or steric bulk to IC₅₀ values .
Q. Table 3: Hypothetical SAR Trends
| Modification | Biological Activity (IC₅₀, nM) | Notes |
|---|---|---|
| 5-Nitro isomer | 120 | Optimal H-bonding with target |
| 3-Nitro isomer | >1000 | Steric hindrance reduces binding |
| Boc → Fmoc | 85 | Improved solubility but lower stability |
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?
Methodological Answer:
Common contradictions arise from:
- By-Product Formation : Unreacted starting materials (e.g., residual nitro precursors) may inflate yield calculations. Use preparative TLC or column chromatography for purification .
- Analytical Variability : Differences in HPLC methods (e.g., column type, gradient) can alter purity readings. Standardize protocols using certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
